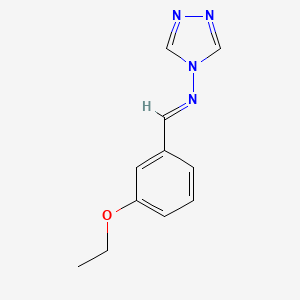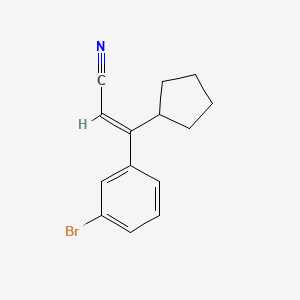
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid is a compound that combines the structural features of both 2-cyanopyridine and 4-methylbenzenesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyanopyridine-4-carbohydrazide typically involves the reaction of 2-cyanopyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of these compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-cyanopyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
4-methylbenzenesulfonic acid can participate in:
Electrophilic substitution: The methyl group on the benzene ring activates the ring towards electrophilic substitution reactions, such as nitration or halogenation.
Sulfonation: The sulfonic acid group can undergo further sulfonation reactions to form disulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as hydrazides or amines.
Substitution: Substituted pyridine derivatives or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, leading to changes in cell signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
2-cyanopyridine: A precursor in the synthesis of 2-cyanopyridine-4-carbohydrazide.
4-methylbenzenesulfonic acid: A component of the compound, known for its use in sulfonation reactions.
Pyridine derivatives: Compounds with similar structures and reactivity, used in various chemical and pharmaceutical applications.
Uniqueness
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid is unique due to its combined structural features, which confer distinct chemical reactivity and potential applications. The presence of both the pyridine ring and the sulfonic acid group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C35H36N8O11S3 |
|---|---|
Peso molecular |
840.9 g/mol |
Nombre IUPAC |
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H6N4O.3C7H8O3S/c2*8-4-6-3-5(1-2-10-6)7(12)11-9;3*1-6-2-4-7(5-3-6)11(8,9)10/h2*1-3H,9H2,(H,11,12);3*2-5H,1H3,(H,8,9,10) |
Clave InChI |
BJUMEEPTRFSPMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=C(C=C1C(=O)NN)C#N.C1=CN=C(C=C1C(=O)NN)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



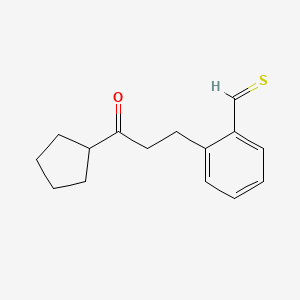
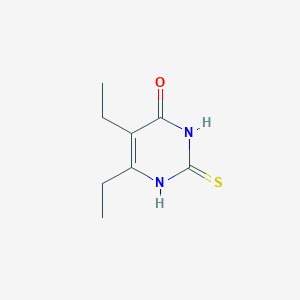
![2H-Pyrrolo[2,3-D][1,2,3]thiadiazole](/img/structure/B13100549.png)
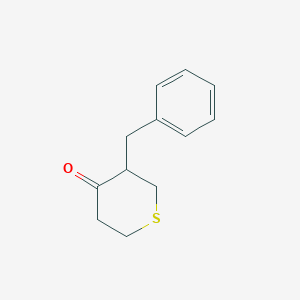


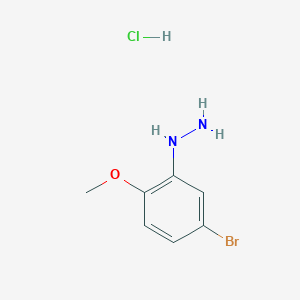
![2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13100569.png)
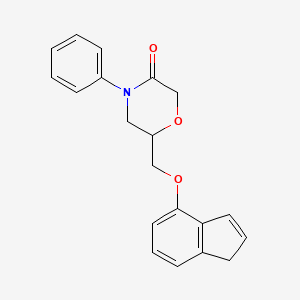
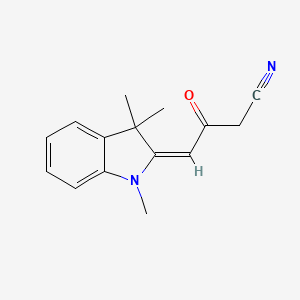
![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
